2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the condensation of 5-aminopyrazoles with suitable aldehydes or ketones, followed by cyclization reactions. One common method involves the reaction of 5-aminopyrazole with formamide under reflux conditions to yield the desired compound . Another approach includes the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted pyrazolopyrimidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as a potent inhibitor of tyrosine-protein kinase JAK2 by binding to the active site of the enzyme, thereby blocking its kinase activity . This inhibition disrupts the signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for certain diseases .
Comparison with Similar Compounds
Similar Compounds
4-(4-aminopyrazolo[1,5-a][1,3,5]triazin-8-yl)benzamides: These compounds are also potent inhibitors of specific kinases and have shown promising antiproliferative activity in cancer cell lines.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds exhibit similar biological activities and are being investigated as potential therapeutic agents.
Uniqueness
2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its specific structural features that allow it to selectively inhibit certain enzymes, such as JAK2. This selectivity makes it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C6H6N4O |
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Molecular Weight |
150.14 g/mol |
IUPAC Name |
2-amino-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H6N4O/c7-4-3-5-8-6(11)1-2-10(5)9-4/h1-3H,(H2,7,9)(H,8,11) |
InChI Key |
AOJAOISKDDBFNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)N)NC1=O |
Origin of Product |
United States |
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